molecular formula C13H15NO3 B12445051 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde

2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde

Cat. No.: B12445051
M. Wt: 233.26 g/mol
InChI Key: CGARQOPWYWWCMC-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H15NO3 This compound is characterized by a benzaldehyde core substituted with a methoxy group and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with piperidinone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the piperidinone to the aldehyde group of 2-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 2-Methoxy-4-(2-oxopiperidin-1-yl)benzoic acid.

    Reduction: 2-Methoxy-4-(2-oxopiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The piperidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: Similar in structure but with a triazole ring instead of a piperidinone moiety.

    2-Methoxy-5-((phenylamino)methyl)phenol: Contains a phenylamino group instead of a piperidinone moiety.

Uniqueness

2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is unique due to the presence of both a methoxy group and a piperidinone moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C13H15NO3/c1-17-12-8-11(6-5-10(12)9-15)14-7-3-2-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3

InChI Key

CGARQOPWYWWCMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2=O)C=O

Origin of Product

United States

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